BenchChemオンラインストアへようこそ!

5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

p38 MAP kinase inhibition kinase inhibitor design ortho-substituent effect

5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929847-78-9) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype. It has a molecular formula of C₁₆H₁₄FN₅O and a molecular weight of 311.32 Da.

Molecular Formula C16H14FN5O
Molecular Weight 311.32
CAS No. 929847-78-9
Cat. No. B2921560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS929847-78-9
Molecular FormulaC16H14FN5O
Molecular Weight311.32
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
InChIInChI=1S/C16H14FN5O/c1-10-4-2-3-5-13(10)22-15(18)14(20-21-22)16(23)19-12-8-6-11(17)7-9-12/h2-9H,18H2,1H3,(H,19,23)
InChIKeyOMHGVJAMLQUVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929847-78-9): Structural Identity and Chemical Class Positioning


5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929847-78-9) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype [1]. It has a molecular formula of C₁₆H₁₄FN₅O and a molecular weight of 311.32 Da . The compound features three distinguishing structural elements: a 5-amino group on the triazole core, an N1-(ortho-tolyl) substituent, and a 4-fluorophenyl carboxamide at the C4 position. This specific substitution pattern places it at the intersection of two biologically validated chemical series: the anti-trypanosomal ATC series [1] and the p38 MAP kinase inhibitor series built on the 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold [2]. Critically, the compound is listed in the ZINC database with no known bioactivity in ChEMBL, indicating it is an underexplored chemical probe rather than a fully characterized lead [3].

Why 5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole-4-Carboxamide Analogs


Within the 5-amino-1,2,3-triazole-4-carboxamide class, seemingly minor structural perturbations produce large changes in biological activity profile. The N1-aryl substituent controls target engagement: an ortho-tolyl group is essential for p38α MAP kinase binding as evidenced by X-ray crystallography (PDB 3CTQ), where the o-methyl group occupies a hydrophobic pocket [1]. Shifting the methyl group from ortho to para position abolishes this kinase interaction [1]. Simultaneously, the C4-carboxamide 4-fluorophenyl group modulates electronic properties and hydrogen-bonding capacity: in the anti-trypanosomal ATC series, fluorination at the para position of the anilide improved anti-T. cruzi potency by approximately 7-fold relative to the non-fluorinated parent [2]. The combination of N1-o-tolyl and C4-(4-fluorophenyl)carboxamide is not found in any well-characterized biological probe; the closest commercially available analogs—5-amino-N-phenyl-1-(o-tolyl) (non-fluorinated), 5-amino-N-(4-fluorophenyl)-1-(p-tolyl) (para-tolyl), and 5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl) (regioisomer)—each lack at least one critical pharmacophoric element and therefore cannot be assumed to recapitulate the same target engagement or selectivity profile [3].

Quantitative Differentiation Evidence for 5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929847-78-9) vs. Closest Analogs


N1-Ortho-Tolyl Substitution Confers p38α MAP Kinase Binding Competence, Absent in Para-Tolyl and Phenyl Analogs

X-ray crystallography of the 1-o-tolyl-1,2,3-triazole-4-carboxamide scaffold bound to p38α MAP kinase (PDB 3CTQ, resolution 1.95 Å) demonstrates that the N1-ortho-methylphenyl group makes specific hydrophobic contacts within the kinase active site [1]. In the related p38 inhibitor optimization series, the o-tolyl group was essential for activity; the most optimized inhibitors in this class achieved IC₅₀ values as low as 83 nM in a human whole blood assay and Kd values of 3.3 nM against p38α by surface plasmon resonance [2][3]. In contrast, the para-tolyl regioisomer (5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide) is structurally incapable of making the same ortho-methyl hydrophobic contact [1]. The non-fluorinated analog (5-amino-N-phenyl-1-(o-tolyl)) lacks the electron-withdrawing 4-fluoro substituent that, in the ATC series, was shown to improve anti-parasitic potency by approximately 7-fold [4].

p38 MAP kinase inhibition kinase inhibitor design ortho-substituent effect

C4-(4-Fluorophenyl)carboxamide Provides Electronic Differentiation from Non-Fluorinated and Regioisomeric Analogs

In the anti-T. cruzi ATC optimization campaign, para-fluorination of the anilide ring (compound 54 vs. compound 20) improved potency by approximately 7-fold (pEC₅₀ increase) while maintaining metabolic stability and selectivity over VERO cells (>100-fold) [1]. The target compound's C4-(4-fluorophenyl)carboxamide is electronically distinct from the non-fluorinated analog (5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide) and spatially distinct from the regioisomer (5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), in which the fluorine and methyl groups are swapped between the N1 and C4 positions. This regioisomeric swap is expected to produce a fundamentally different pharmacophore: in the target compound, fluorine is on the amide side (influencing H-bonding and metabolism), whereas in the regioisomer, fluorine is on the triazole N1-aryl ring (influencing π-stacking and hydrophobic interactions) [2]. Both the target compound and its regioisomer are listed in ZINC with no known ChEMBL activity, but their distinct substitution patterns predict divergent target profiles [2].

fluorine SAR aromatic substitution effects triazole carboxamide medicinal chemistry

Absence of Known Bioactivity in ChEMBL Defines This Compound as a Clean-Slate Screening Probe vs. Polypharmacological ATC Leads

The ZINC database entry for this compound (ZINC5326934) explicitly states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. This differentiates it from the most advanced ATC series compounds (e.g., compounds 48, 58, 59) which have multi-parameter characterization including T. cruzi pEC₅₀ values of 7.8, hERG IC₅₀ >30 μM, CYP-3A4 pEC₅₀ <4.4, mouse oral AUC (0–8 h) values up to 260,000 ng·min/mL, and demonstrated Ames-negative profiles [2]. The target compound's clean pharmacological slate makes it particularly suitable for unbiased phenotypic screening campaigns where polypharmacology or pre-existing target annotations could confound hit interpretation. In contrast, the extensively characterized ATC leads carry known liabilities (e.g., hERG, CYP inhibition, Ames risk) that require mitigation and would bias secondary assay interpretation [2].

chemical probe phenotypic screening target deconvolution clean-slate compound

Physicochemical Profile Differentiates This Compound from More Lipophilic Wnt Inhibitor YW1128 and the Polar ATC Leads

The target compound (ZINC5326934) has predicted LogP ~3.05, tPSA ~86 Ų, molecular weight 311.32 Da, and 4 rotatable bonds, placing it within favorable drug-like chemical space [1]. In comparison, the structurally related Wnt/β-catenin inhibitor YW1128 (5-methyl-N-(quinolin-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide) has MW 343.38 Da and contains a bulkier quinoline substituent, resulting in higher lipophilicity and a different target profile (IC₅₀ = 1.2 nM in Wnt reporter assay) . Meanwhile, the optimized ATC leads (compounds 48, 58) have PFI (Property Forecast Index) values ranging from 6.2 to 7.0 with FaSSIF solubility >200 μg/mL, achieved through introduction of polar morpholine or methoxy substituents absent in the target compound [2]. The target compound's intermediate lipophilicity (LogP ~3.05) and unadorned scaffold make it a more versatile starting point for parallel optimization toward either kinase inhibition (requiring o-tolyl retention) or anti-parasitic activity (requiring solubility enhancement) compared to the already-optimized leads.

drug-likeness physicochemical properties LogP tPSA library design

5-Amino Substituent Enables Dual H-Bond Donor/Acceptor Capacity Absent in 5-Methyl and 5-H Analogs

The 5-amino group on the 1,2,3-triazole core distinguishes this compound from 5-methyl analogs (e.g., YW1128) and 5-unsubstituted triazole-4-carboxamides. In the p38 inhibitor series (PDB 3CTQ), the ligand's carboxamide oxygen and triazole nitrogen atoms form key hydrogen bonds with the kinase hinge region, but the 5-position in the crystallized ligand is substituted with a complex benzyl-carbamoyl group rather than a free amine [1]. The target compound's 5-amino group provides an additional H-bond donor (NH₂) capable of interacting with Asp/Glu residues or backbone carbonyls, a feature absent in 5-methyl (hydrophobic) or 5-H (no substituent) analogs [2]. In the ATC anti-trypanosomal series, the 5-amino group was conserved throughout optimization because it is essential for maintaining the planar, conjugation-stabilized triazole geometry that underpins target binding [2]. Replacing 5-NH₂ with 5-CH₃ (as in YW1128) eliminates this H-bond donor and alters the electronic distribution across the triazole ring, redirecting biological activity toward the Wnt pathway (IC₅₀ = 1.2 nM) rather than kinase or anti-parasitic targets .

hydrogen bonding 5-amino triazole bioisostere comparison triazole SAR

Optimal Procurement and Application Scenarios for 5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 929847-78-9)


p38α MAP Kinase Inhibitor Lead Generation Using the o-Tolyl Pharmacophore

This compound provides a structurally validated entry point for p38α MAP kinase inhibitor discovery. The N1-o-tolyl group is confirmed by X-ray crystallography (PDB 3CTQ) to occupy a hydrophobic pocket in the p38α active site [1]. Optimized inhibitors built on this scaffold achieved Kd values of 3.3 nM and human whole blood IC₅₀ values of 83 nM [2]. The target compound offers a minimally elaborated scaffold (MW 311 Da) with a free 5-amino group for further chemical diversification—an advantage over the fully optimized PDB 3CTQ ligand which contains a complex, high-MW benzyl-carbamoyl substituent. Researchers should prioritize this compound over the para-tolyl regioisomer for any p38α-focused campaign, as the para-methyl orientation cannot recapitulate the crystallographically observed binding mode.

Unbiased Phenotypic Screening Against Neglected Tropical Disease Parasites

Because this compound has no known bioactivity in ChEMBL (zero target annotations) [3], it is ideally suited as an unbiased entry point for phenotypic high-content screening against Trypanosoma cruzi, T. brucei, or Leishmania spp. In the ATC series, the 5-amino-1,2,3-triazole-4-carboxamide core delivered submicromolar anti-T. cruzi activity (pEC₅₀ > 6) and the 4-fluorophenyl substitution on the anilide improved potency ~7-fold [4]. The target compound combines these favorable features in an uncharted chemical space, offering the possibility of discovering novel anti-parasitic mechanisms distinct from the CYP51 and proteasome targets of current leads.

Kinase Selectivity Profiling Across the Kinome Using a Dual H-Bond Donor/Acceptor Scaffold

The 5-amino group provides a unique H-bond donor that is absent in the 5-methyl Wnt inhibitor YW1128 (IC₅₀ = 1.2 nM) and in most commercial triazole-4-carboxamide screening compounds . This additional interaction point may confer selectivity for kinases with an accessible Asp or Glu residue near the hinge region, distinct from the ATP-competitive binding mode of 5-unsubstituted triazoles. Systematic kinome profiling of this compound versus the 5-methyl and 5-H analogs could identify kinase targets uniquely accessible to the 5-amino scaffold. The compound's intermediate LogP (~3.05) and moderate tPSA (86 Ų) also make it compatible with cell-based kinase assays without requiring DMSO concentrations that compromise cell viability.

Fragment-Based Drug Discovery (FBDD) Library Inclusion as a Privileged Triazole Fragment

With MW = 311 Da and 4 rotatable bonds, this compound sits at the upper boundary of fragment space (Rule of Three: MW ≤ 300, but close) and is suitable for fragment-based screening by NMR, SPR, or X-ray crystallography [3]. Unlike the extensively optimized ATC leads (MW > 450 Da, PFI 6.2–7.0), this compound has not undergone property optimization and retains the core pharmacophoric elements (o-tolyl, 4-fluorophenyl, 5-NH₂) without added molecular complexity [4]. This makes it an ideal fragment for SAR-by-catalog approaches where each position can be independently elaborated. The absence of a basic morpholine or piperazine (present in ATC leads 20 and 48) also avoids confounding lysosomotropic effects in cellular assays.

Quote Request

Request a Quote for 5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.